n-(4-Acetylphenyl)hexadecanamide
CAS No.: 89735-65-9
Cat. No.: VC2129708
Molecular Formula: C24H39NO2
Molecular Weight: 373.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89735-65-9 |
|---|---|
| Molecular Formula | C24H39NO2 |
| Molecular Weight | 373.6 g/mol |
| IUPAC Name | N-(4-acetylphenyl)hexadecanamide |
| Standard InChI | InChI=1S/C24H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24(27)25-23-19-17-22(18-20-23)21(2)26/h17-20H,3-16H2,1-2H3,(H,25,27) |
| Standard InChI Key | NHWSBTLYEOXNSU-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)C |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)C |
Introduction
N-(4-Acetylphenyl)hexadecanamide is a synthetic compound with the molecular formula C24H39NO2 and a molar mass of 373.57 g/mol . It belongs to the class of carnitine-derived molecules and plays a crucial role in the transport of fatty acids across cellular membranes into the mitochondria for β-oxidation. This process is essential for energy production in the form of ATP.
Synthesis of N-(4-Acetylphenyl)hexadecanamide
The synthesis of N-(4-Acetylphenyl)hexadecanamide typically involves the reaction of 4-acetylphenylamine with hexadecanoic acid. This reaction is facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and are performed at room temperature.
Synthesis Conditions:
| Reagents | Conditions |
|---|---|
| 4-Acetylphenylamine | Room temperature |
| Hexadecanoic acid | Presence of DCC and DMAP |
| Solvent | Dichloromethane |
Types of Chemical Reactions:
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Carboxylic acids |
| Reduction | LiAlH₄, NaBH₄ | Alcohols |
| Substitution | Alkyl halides, acyl chlorides | Substituted amides |
Research Applications
N-(4-Acetylphenyl)hexadecanamide has a wide range of scientific research applications. It is used as a model compound in studies of fatty acid transport and metabolism, investigated for its role in cellular energy metabolism and mitochondrial function, and explored for potential therapeutic applications in metabolic disorders and mitochondrial diseases.
Research Areas:
| Area of Research | Applications |
|---|---|
| Chemistry | Model compound for fatty acid transport studies |
| Biology | Investigated for cellular energy metabolism and mitochondrial function |
| Medicine | Potential therapeutic applications in metabolic disorders and mitochondrial diseases |
Mechanism of Action
The mechanism of action of N-(4-Acetylphenyl)hexadecanamide involves its role in facilitating the transport of fatty acids into the mitochondria for β-oxidation. This process is crucial for energy production in the form of ATP. The compound interacts with specific transport proteins and enzymes, enhancing the movement of fatty acids across the mitochondrial membrane.
Comparison with Similar Compounds
N-(4-Acetylphenyl)hexadecanamide is distinct from similar compounds like N-(4-Acetylphenyl)octadecanamide and N-(4-Acetylphenyl)dodecanamide due to its specific chain length and functional groups. These differences influence its biological activity and chemical properties, making it particularly effective in fatty acid transport and metabolism.
Comparison Table:
| Compound | Chain Length | Biological Activity |
|---|---|---|
| N-(4-Acetylphenyl)hexadecanamide | C16 | Enhanced fatty acid transport |
| N-(4-Acetylphenyl)octadecanamide | C18 | Different interactions with transport proteins |
| N-(4-Acetylphenyl)dodecanamide | C12 | Less effective in fatty acid metabolism |
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